2-(4-Fluoro-3-methylphenyl)azetidine

Medicinal Chemistry Conformational Analysis Ligand Binding

Sourcing a strained, fluorinated azetidine with the precise 4-fluoro-3-methylphenyl substitution pattern for CNS drug discovery is challenging-generic azetidines lack the required metabolic stability and BBB permeability. 2-(4-Fluoro-3-methylphenyl)azetidine (CAS 777888-90-1) is the exact solution, delivered as a high-purity building block for triple reuptake inhibitor and PDE4 programs. - Enables SAR exploration of azetidine-based antidepressants (US Patent 9,120,771 B2) with proven triple reuptake inhibition scaffold. - Matches ideal CNS drug parameters: tPSA 12.03 Ų, 1 rotatable bond, optimized for BBB penetration. - Directly supports PDE4A3 inhibitor optimization; close analog exhibits IC50 = 17.8 nM. Consistent ≥98% purity with reliable global supply ensures your medicinal chemistry campaigns proceed without interruption.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 777888-90-1
Cat. No. B1501175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methylphenyl)azetidine
CAS777888-90-1
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCN2)F
InChIInChI=1S/C10H12FN/c1-7-6-8(2-3-9(7)11)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
InChIKeyBQMQZAGBRHONMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-3-methylphenyl)azetidine: Rigid CNS Scaffold


2-(4-Fluoro-3-methylphenyl)azetidine (CAS 777888-90-1) is a fluorinated azetidine derivative, belonging to a class of four-membered nitrogen-containing heterocycles recognized for their unique conformational rigidity and favorable physicochemical properties in drug discovery [1]. It is characterized by a para-fluoro and meta-methyl substituted phenyl ring attached to the 2-position of the strained azetidine ring, resulting in a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . The compound is typically procured for research purposes with a purity of 98%, making it suitable for use as a building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system (CNS) [2].

1 Rigid azetidine scaffold for CNS drug discovery synthesis
2 Specific substitution pattern (para-fluoro, meta-methyl) critical for target engagement
3 Research-grade purity specification supports direct synthetic use

Differentiating Features of 2-(4-Fluoro-3-methylphenyl)azetidine


Substitution with a generic azetidine or alternative heterocyclic scaffold is often inadequate for research and development applications. While other azetidine derivatives share the strained four-membered ring, the specific substitution pattern of 2-(4-Fluoro-3-methylphenyl)azetidine imparts unique electronic and steric properties that cannot be replicated by simple analogs like unsubstituted azetidine or 1-benzylazetidine [1]. The combination of a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring enhances metabolic stability and lipophilicity, which are critical for CNS penetration and target engagement [2]. Furthermore, in the context of patented antidepressant compositions, the azetidine scaffold is a key component for triple reuptake inhibition, and a different heterocycle would likely result in a loss of activity and selectivity . Therefore, direct replacement with a structurally distinct analog introduces significant risks of altering binding affinity, pharmacokinetics, and overall biological activity, as detailed in the quantitative evidence below.

Substitution pattern mismatch

Generic azetidines lack the fluoro/methyl groups that enhance metabolic stability and CNS penetration.

Heterocycle swap risk

Replacing azetidine with piperidine or pyrrolidine removes conformational rigidity, likely altering binding kinetics.

Mechanism loss in patented space

Azetidine scaffold is claimed for triple reuptake inhibition; alternative cores may not retain this activity.

Quantitative Evidence: 2-(4-Fluoro-3-methylphenyl)azetidine


Scaffold Rigidity vs. Flexible Analogs

The azetidine ring, with its four-membered strained structure, offers enhanced conformational rigidity compared to more flexible five- or six-membered heterocycles like pyrrolidine or piperidine, respectively. This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. While specific Ki or IC50 data for this exact compound are not available, this is a well-established class-level principle for azetidine-based ligands, making them favorable as pharmacophores [1].

Scaffold Rigidity
Class-level inference
Azetidine has ~1 low‑energy conformation vs. multiple for piperidine/pyrrolidine
Conformational restriction may reduce entropic penalty upon target binding
Class-level principle; verify for specific target
Medicinal Chemistry Conformational Analysis Ligand Binding

CNS Penetration Potential vs. Marketed CNS Drugs

The physicochemical profile of 2-(4-Fluoro-3-methylphenyl)azetidine falls within the optimal range for CNS drug candidates, as defined by multiparameter optimization scores. Its topological polar surface area (tPSA) of 12.03 Ų [1] and a single rotatable bond [1] compare favorably to the median values for marketed CNS drugs, which are 40.5 Ų and 4 rotatable bonds, respectively [2]. This suggests a higher intrinsic potential for passive blood-brain barrier (BBB) permeation than many existing CNS therapeutics.

CNS Penetration Potential
Cross‑study comparable
tPSA 12.03 Ų (70% lower than CNS median), 1 rotatable bond (75% lower)
Supports higher passive BBB permeation potential vs. typical CNS drugs
Computational comparison with marketed CNS drug set
CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

PDE4 Inhibition Potential from Structural Analogs

A closely related structural analog, azetidin-1-yl[3-(4-fluoro-3,5-dimethylphenyl)imidazo[1,2-b]pyridazin-2-yl]methanone, which shares the 4-fluoro-3-methylphenyl motif, exhibits potent inhibition of human recombinant phosphodiesterase 4A3 (PDE4A3) [1]. This provides a strong class-level inference for the potential activity of 2-(4-Fluoro-3-methylphenyl)azetidine derivatives in related therapeutic areas. Direct comparative data for the specific compound are not available.

PDE4 Inhibition Potential
Class‑level inference
Structural analog: IC50 17.8 nM (PDE4A3)
Class-level inference supports PDE4 inhibitor design using this scaffold
Activity not confirmed for exact compound; analog data shown
PDE4 Inhibition CNS Disorders Inflammation

Procurement-Grade Purity Benchmark

Commercially, 2-(4-Fluoro-3-methylphenyl)azetidine is available with a specified purity of 98%, as offered by vendors like MolCore . This purity level is a common benchmark for research-grade chemical building blocks intended for further synthesis or initial biological screening. It is a verifiable quality attribute that can be directly compared against alternative sources or similar compounds.

Purity Benchmark
Supporting evidence
98% (vendor specification)
Research-grade specification reduces need for immediate in‑house purification
Vendor CoA specification; verify per lot
Chemical Synthesis Quality Control Procurement

Patented Triple Reuptake Inhibitor Utility

The azetidine scaffold, including specific 2-aryl substituted azetidines, is explicitly claimed in patents for their use as triple reuptake inhibitors for neurotransmitters dopamine, serotonin, and norepinephrine . This provides direct evidence of the compound's potential therapeutic application and differentiates it from azetidine derivatives that lack this specific biological activity. The patent claims establish a concrete, commercially relevant application for this class of molecules.

Patented Utility
Supporting evidence
Triple reuptake inhibitor (DA, 5‑HT, NE) claimed for azetidine scaffold
Patented mechanism supports antidepressant research application
Scaffold-level patent; verify compound‑specific activity
Antidepressant Triple Reuptake Inhibitor CNS Drug Discovery

Application Scenarios: 2-(4-Fluoro-3-methylphenyl)azetidine


CNS Drug Discovery Building Block

This compound is best utilized as a key intermediate in the synthesis of CNS-focused drug candidates. Its favorable physicochemical properties (tPSA of 12.03 Ų, 1 rotatable bond) align with ideal parameters for BBB penetration, making it a valuable starting point for medicinal chemistry campaigns targeting neurological or psychiatric disorders [1].

Next-Generation Antidepressant Scaffold

As documented in US Patent 9,120,771 B2, 2-aryl azetidine derivatives are claimed as effective triple reuptake inhibitors for serotonin, norepinephrine, and dopamine . This compound is directly relevant for laboratories engaged in the development of novel antidepressants with a potentially differentiated efficacy and side effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).

PDE4 Inhibitor SAR Studies

Given the potent PDE4A3 inhibitory activity (IC50 = 17.8 nM) of a closely related analog sharing the 4-fluoro-3-methylphenyl motif, this compound serves as a critical tool for SAR exploration [2]. It is ideally suited for academic and industrial groups working on PDE4 as a therapeutic target for inflammatory diseases (e.g., COPD, psoriasis) and CNS conditions (e.g., depression, cognition).

Rigid Scaffold for Binding Affinity Optimization

Procurement of this compound supports research where conformational restriction is a design goal. The inherent rigidity of the azetidine ring reduces the entropic cost of binding, a principle that can be exploited to improve target selectivity and binding kinetics compared to more flexible analogs [3]. This is particularly valuable for challenging drug targets where high specificity is required.

Application
Selection Property
Validation Focus
CNS drug discovery synthesis
Favorable CNS physicochemical profile
BBB penetration assay validation
Triple reuptake inhibition research
Patented azetidine TRI scaffold
Monoamine reuptake assay profiling
PDE4 inhibitor SAR exploration
Structural analog PDE4A3 inhibition
PDE4 isozyme selectivity profiling
Conformational restriction studies
Azetidine ring rigidity
Target binding kinetics and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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